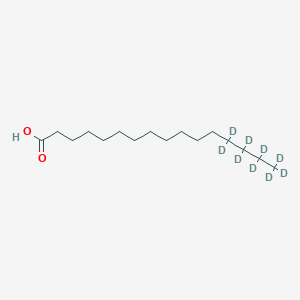

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid

Descripción general

Descripción

Ácido Palmítico-d9: C16:0-d9 , Ácido Cetil-d9 , o Ácido Hexadecanoico-d9 ) es un derivado deuterado del ácido palmítico. El ácido palmítico en sí es un ácido graso saturado común de 16 carbonos que se encuentra tanto en animales como en plantas. Constituye aproximadamente del 10% al 20% de la ingesta de grasa dietética humana y representa alrededor del 25% de los lípidos plasmáticos totales y el 65% de los ácidos grasos saturados en los humanos .

Métodos De Preparación

Rutas Sintéticas: La síntesis del Ácido Palmítico-d9 implica la incorporación de átomos de deuterio en la molécula de ácido palmítico. El deuterio es un isótopo estable del hidrógeno, y su presencia permite la cuantificación precisa en métodos analíticos como GC-MS o LC-MS.

Producción Industrial: El Ácido Palmítico-d9 está disponible comercialmente como un estándar analítico. Se puede comprar a proveedores especializados en compuestos marcados isotópicamente.

Análisis De Reacciones Químicas

Reacciones que sufre: El Ácido Palmítico-d9 participa en varias reacciones químicas típicas de los ácidos grasos. Estas incluyen:

Oxidación: El ácido palmítico puede sufrir reacciones de oxidación, lo que lleva a la formación de productos como los hidroperóxidos de ácido palmítico.

Reducción: La reducción del ácido palmítico puede producir alcohol palmítico (hexadecanol).

Sustitución: El ácido palmítico puede sufrir reacciones de esterificación con alcoholes para formar ésteres de palmitato.

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).

Esterificación: Las reacciones de esterificación generalmente implican ácido carboxílico y alcohol en presencia de un catalizador ácido.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos. Por ejemplo, la oxidación puede producir hidroperóxidos, mientras que la reducción conduce al hexadecanol.

4. Aplicaciones en la Investigación Científica

El Ácido Palmítico-d9 encuentra aplicaciones en varios campos:

Bioquímica: Sirve como estándar interno para cuantificar los niveles de ácido palmítico en muestras biológicas.

Biología Celular: La acilación de proteínas del ácido palmítico influye en el anclaje de la membrana, el tráfico de vesículas y las funciones del receptor acoplado a proteína G.

Enfermedades metabólicas: Los niveles elevados de ácido palmítico se asocian con el síndrome metabólico y la diabetes tipo 2.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Deuterated compounds like 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid are utilized in pharmacokinetic studies to trace the metabolism and distribution of drugs within biological systems. The incorporation of deuterium can alter the metabolic pathways of compounds and provide insights into their pharmacological behavior.

- Case Study : A study by Russak et al. (2019) highlighted that deuterium substitution can significantly impact the pharmacokinetics of pharmaceuticals by altering their metabolic stability and half-life .

Metabolic Pathway Analysis

This compound serves as a valuable tool for studying lipid metabolism and the pathways involved in fatty acid synthesis and degradation. The stable isotope labeling allows researchers to track the incorporation of fatty acids into various metabolic pathways.

- Example : Research has shown that palmitic acid can induce specific protein expressions in mouse granulocytes, such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP), which are critical in understanding stress responses in cells .

Nutritional Studies

In nutrition research, deuterated fatty acids are used to assess dietary fat absorption and metabolism in humans and animal models. This application is crucial for understanding how different types of fats influence health outcomes.

- Research Insight : Deuterated palmitic acid has been used to investigate the effects of dietary fats on lipid profiles and metabolic health markers in clinical trials.

Drug Development

The compound is also instrumental in drug development processes where understanding the interaction of drugs with lipid membranes is essential. The isotopic labeling helps in elucidating the mechanisms of drug action and distribution.

- Application Example : In drug formulation studies, deuterated compounds can be used to assess the bioavailability and efficacy of new therapeutic agents through comparative analysis with non-deuterated counterparts.

Mecanismo De Acción

El mecanismo exacto mediante el cual el Ácido Palmítico-d9 ejerce sus efectos depende del contexto. Puede involucrar la acilación de proteínas, el metabolismo de lípidos o la modulación de las vías de señalización.

Comparación Con Compuestos Similares

Si bien el Ácido Palmítico-d9 es único debido a su etiquetado con deuterio, compuestos similares incluyen otros ácidos grasos saturados como el ácido esteárico (C18:0) y el ácido mirístico (C14:0).

Propiedades

IUPAC Name |

13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745836 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-49-5 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.